3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline
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Overview
Description
3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is a fluorinated aromatic amine with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the aniline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline typically involves the reaction of 3-fluoroaniline with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline: Similar structure with an additional methyl group at the 5-position.
4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline: Contains a bromine atom at the 4-position instead of a methyl group.
3-fluoro-N-[1-(1-methoxypropan-2-yl)-3-piperidinyl]benzenesulfonamide: Contains a piperidine ring and a benzenesulfonamide group.
Uniqueness
3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity, while the methoxy and methyl groups contribute to its lipophilicity and bioavailability .
Properties
Molecular Formula |
C11H16FNO |
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Molecular Weight |
197.25 g/mol |
IUPAC Name |
3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
InChI |
InChI=1S/C11H16FNO/c1-8(7-14-3)13-11-6-4-5-10(12)9(11)2/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
FUIPEKPJNHVJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(C)COC |
Origin of Product |
United States |
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